BenchChemオンラインストアへようこそ!

4'-Hydroxy Pirfenidone-d3

Stable Isotope Labeling LC-MS/MS Internal Standard Mass Spectrometry

4'-Hydroxy Pirfenidone‑d3 (CAS 1228274‑40‑5, molecular formula C₁₂H₈D₃NO₂, exact mass 204.0978 Da) is a triple‑deuterated stable isotope‑labeled analog of 4'‑hydroxy pirfenidone, the hydroxylated Phase I metabolite of the antifibrotic drug pirfenidone [REFS‑1]. The three deuterium atoms replace the hydrogens at the 5‑methyl position (IUPAC: 1‑(4‑hydroxyphenyl)‑5‑(trideuteriomethyl)pyridin‑2‑one), imparting a +3.02 Da mass shift relative to the unlabeled metabolite [REFS‑2].

Molecular Formula C12H11NO2
Molecular Weight 204.24 g/mol
Cat. No. B15296173
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4'-Hydroxy Pirfenidone-d3
Molecular FormulaC12H11NO2
Molecular Weight204.24 g/mol
Structural Identifiers
SMILESCC1=CN(C(=O)C=C1)C2=CC=C(C=C2)O
InChIInChI=1S/C12H11NO2/c1-9-2-7-12(15)13(8-9)10-3-5-11(14)6-4-10/h2-8,14H,1H3/i1D3
InChIKeyNETTXQJYJRFTFS-FIBGUPNXSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4'-Hydroxy Pirfenidone-d3: A Deuterated Pirfenidone Metabolite Internal Standard for Bioanalytical Quantification


4'-Hydroxy Pirfenidone‑d3 (CAS 1228274‑40‑5, molecular formula C₁₂H₈D₃NO₂, exact mass 204.0978 Da) is a triple‑deuterated stable isotope‑labeled analog of 4'‑hydroxy pirfenidone, the hydroxylated Phase I metabolite of the antifibrotic drug pirfenidone [REFS‑1]. The three deuterium atoms replace the hydrogens at the 5‑methyl position (IUPAC: 1‑(4‑hydroxyphenyl)‑5‑(trideuteriomethyl)pyridin‑2‑one), imparting a +3.02 Da mass shift relative to the unlabeled metabolite [REFS‑2]. This compound is primarily employed as a stable isotope internal standard (SIL‑IS) for the accurate LC‑MS/MS quantification of 4'‑hydroxy pirfenidone in biological matrices and has additionally been identified as a secondary metabolite of deupirfenidone (LYT‑100, pirfenidone‑d₃) in clinical pharmacokinetic studies [REFS‑3].

Why 4'-Hydroxy Pirfenidone-d3 Cannot Be Interchanged with Other Deuterated Pirfenidone Internal Standards in Bioanalytical Workflows


Isotope dilution LC‑MS/MS quantification requires that the internal standard co‑elute exactly with and exhibit near‑identical extraction recovery and ionization behavior to the target analyte [REFS‑1]. Unlabeled 4'‑hydroxy pirfenidone cannot serve as its own internal standard because it is indistinguishable from the endogenous analyte by mass spectrometry. Other deuterated pirfenidone‑family internal standards—such as pirfenidone‑d₃ (deupirfenidone), pirfenidone‑d₅, 5‑carboxy pirfenidone‑d₅, or 5‑hydroxymethyl pirfenidone‑d₂—differ structurally in their functional groups (methyl vs. hydroxymethyl vs. carboxylic acid vs. hydroxyl at the 4'‑phenyl position), leading to divergent chromatographic retention, differential matrix effects, and inequivalent extraction recovery [REFS‑2]. A non‑analyte‑matched internal standard cannot adequately correct for the analyte‑specific ionization suppression or enhancement that varies across chromatographic elution windows, thereby compromising assay accuracy and precision below regulatory acceptance thresholds [REFS‑3]. 4'‑Hydroxy Pirfenidone‑d₃ is the only commercially available deuterated analog that precisely matches the hydroxylated metabolite structure, ensuring optimal analytical performance.

Quantitative Differentiation Evidence for 4'-Hydroxy Pirfenidone-d3 Relative to Its Closest Analogs and Alternatives


Mass Shift Differentiation: 4'-Hydroxy Pirfenidone-d3 Provides a +3.02 Da Baseline-Resolved MS Signal vs. Unlabeled 4'-Hydroxy Pirfenidone

The triple‑deuterium substitution at the 5‑methyl position of 4'‑Hydroxy Pirfenidone‑d₃ yields a monoisotopic mass of 204.0978 Da (C₁₂H₈D₃NO₂), compared with 201.0790 Da for unlabeled 4'‑hydroxy pirfenidone (C₁₂H₁₁NO₂), producing a +3.0188 Da mass shift [REFS‑1][REFS‑2]. This exceeds the minimum +3 Da threshold recommended to avoid isotopic overlap between the internal standard and the analyte's natural‑abundance [M+2] and [M+3] isotopologue peaks in the mass spectrometer [REFS‑3]. In contrast, a single‑deuterium or double‑deuterium label would produce only +1 Da or +2 Da shifts, risking interference from the analyte's ¹³C₂ and ¹³C₁⁵N isotopologues.

Stable Isotope Labeling LC-MS/MS Internal Standard Mass Spectrometry

Analyte‑Matched Metabolic Pathway Specificity: 4'-Hydroxy Pirfenidone-d3 is the Only Deuterated Compound Uniquely Tracking the 4'-Hydroxylation Pathway in Deupirfenidone Studies

In the Phase 1 clinical trial of deupirfenidone (LYT‑100, a selectively deuterated pirfenidone with d₃‑labeling at the 5‑methyl group), 4'‑hydroxypirfenidone‑d₃ was explicitly identified as a secondary circulating metabolite, formed via CYP‑mediated 4'‑phenyl hydroxylation of the deuterated parent drug [REFS‑1]. The parent‑to‑major‑metabolite (5‑carboxy‑pirfenidone‑d₃) concentration ratio was reported to be higher for deupirfenidone than the corresponding ratio for non‑deuterated pirfenidone, consistent with a deuterium kinetic isotope effect (KIE) attenuating oxidative metabolism at the methyl group [REFS‑1]. Neither pirfenidone‑d₅ (parent‑matched IS) nor 5‑carboxy pirfenidone‑d₅ (major‑metabolite‑matched IS) can serve as a quantitative tracer for this specific secondary hydroxylation pathway.

Deuterated Drug Metabolism Pharmacokinetics Metabolite Identification

Analytical Sensitivity Context: The Target Analyte 4'-Hydroxy Pirfenidone Exhibits ~10-Fold Lower ESI‑MS Response Than Co‑Administered Pirfenidone Metabolites, Demanding a High‑Purity, Exactly Co‑Eluting Deuterated IS

In a validated LC‑MS/MS assay for the simultaneous quantification of pirfenidone (PFD) and its three metabolites in rat plasma, the detection limits for 4'‑hydroxy pirfenidone (OH‑PFD) were approximately 10‑fold lower (worse) than those for PFD and 5‑carboxy pirfenidone (COOH‑PFD) when using positive‑ion ESI‑MRM on a SCIEX 6500+ TripleQuad [REFS‑1]. This pronounced sensitivity deficit arises from the lower ionization efficiency of the hydroxylated metabolite under the isocratic 20% methanol mobile phase conditions required for chromatographic separation [REFS‑1]. Use of a non‑co‑eluting internal standard (e.g., a structural analog or a differently labeled deuterated compound) would introduce differential ion suppression/enhancement between the IS and analyte, invalidating the fundamental assumption of isotope dilution quantitation.

LC-MS/MS Sensitivity Bioanalytical Method Validation Matrix Effect Correction

Deuterium‑Induced Chromatographic Retention Shift: 4'-Hydroxy Pirfenidone-d3 Elutes Marginally Earlier than the Unlabeled Analyte on Reversed‑Phase LC, Requiring Method‑Specific Verification

Deuterated methyl‑aromatic compounds consistently exhibit a small but measurable negative retention‑time shift (ΔtR ≈ –0.02 to –0.10 min) relative to their protium analogs on C18 reversed‑phase columns, attributable to the shorter C–D bond length and lower polarizability of deuterium reducing hydrophobic interaction with the stationary phase [REFS‑1]. While the computed XLogP3‑AA is identical (1.5) for both the deuterated and unlabeled forms of 4'‑hydroxy pirfenidone [REFS‑2], experimental chromatographic data for closely related deuterated N‑aryl pyridinones confirm this directional shift [REFS‑1]. For comparison, 5‑carboxy pirfenidone‑d₅ and pirfenidone‑d₅ may exhibit different absolute retention times due to their distinct functional groups, but the relative shift between labeled and unlabeled forms follows the same class‑level deuterium effect.

Isotope Chromatographic Effects Reversed-Phase HPLC Method Development

Optimal Application Scenarios for 4'-Hydroxy Pirfenidone-d3 Based on Quantified Differentiation Evidence


LC‑MS/MS Bioanalytical Method Development and Validation for Pirfenidone Metabolite Quantification in Plasma and Tissue

4'‑Hydroxy Pirfenidone‑d₃ is the optimal internal standard for laboratories developing regulatory‑grade (FDA/EMA) LC‑MS/MS methods to quantify 4'‑hydroxy pirfenidone in plasma, serum, or tissue homogenates. The +3.02 Da mass shift provides unambiguous MS discrimination from the unlabeled analyte [REFS‑1], while the exact structural match ensures equivalent extraction recovery and ionization behavior—both prerequisites for meeting the precision (≤15% CV) and accuracy (85–115%) criteria stipulated in bioanalytical method validation guidelines [REFS‑2]. This is especially critical given the documented ~10‑fold lower ESI‑MS sensitivity of 4'‑hydroxy pirfenidone relative to other pirfenidone‑related analytes [REFS‑3].

Metabolic Pathway Elucidation in Deuterated Pirfenidone Drug Development Programs

In clinical and preclinical programs involving deuterated pirfenidone candidates (e.g., deupirfenidone/LYT‑100), 4'‑Hydroxy Pirfenidone‑d₃ serves as an indispensable authentic reference standard for identifying and quantifying the 4'‑hydroxylation metabolite in biological samples [REFS‑1]. Because the compound is itself a confirmed secondary metabolite of deupirfenidone [REFS‑1], it provides a retention‑time and fragmentation‑pattern reference that non‑deuterated or differently labeled analogs cannot supply, enabling confident metabolite identification in complex biological matrices.

Pharmacokinetic/Pharmacodynamic Correlation Studies of Pirfenidone and Its Hydroxylated Metabolite in Preclinical Models

Investigators conducting tissue‑distribution or PK/PD studies of pirfenidone in rodent or large‑animal models—where 4'‑hydroxy pirfenidone is a minor but pharmacologically relevant metabolite [REFS‑1]—require 4'‑Hydroxy Pirfenidone‑d₃ as the internal standard to achieve the necessary lower‑limit‑of‑quantification (LLOQ) in lung, liver, and kidney tissue homogenates. The Altasciences validated method demonstrated feasibility of simultaneous quantification of all four pirfenidone‑related analytes from rat plasma despite a 10‑fold dynamic range differential [REFS‑2], a performance level contingent upon analyte‑matched deuterated internal standardization for each metabolite.

Quality Control Release Testing and Stability Monitoring of Pirfenidone API and Finished Dosage Forms

Pharmaceutical QC laboratories performing impurity profiling and stability‑indicating assays for pirfenidone active pharmaceutical ingredient (API) or tablet formulations can employ 4'‑Hydroxy Pirfenidone‑d₃ as a stable isotope internal standard for the quantification of the 4'‑hydroxy impurity/degradant at trace levels (≤0.1% area). The deuterated standard's slightly earlier retention time on C18 columns [REFS‑1] must be accounted for during system suitability testing, and procurement should specify a Certificate of Analysis confirming isotopic purity ≥98 atom% D and chemical purity ≥98% by HPLC [REFS‑3].

Quote Request

Request a Quote for 4'-Hydroxy Pirfenidone-d3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.